molecular formula C22H30N2O3S B4694494 1-(4-Butoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

1-(4-Butoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No.: B4694494
M. Wt: 402.6 g/mol
InChI Key: SGIXBDUDWTUDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a butoxybenzenesulfonyl group and a dimethylphenyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(4-Butoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 4-butoxybenzenesulfonyl chloride with 4-(3,4-dimethylphenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Butoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the butoxy group.

    Hydrolysis: Under acidic or basic conditions, the sulfonyl group can be hydrolyzed to yield the corresponding sulfonic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines.

Scientific Research Applications

1-(4-Butoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Butoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Butoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine: Similar structure but with a methoxy group instead of a butoxy group, leading to different chemical properties and reactivity.

    1-(4-Chlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine: Contains a chloro group, which may enhance its reactivity in substitution reactions.

    1-(4-Nitrobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine: The presence of a nitro group can significantly alter its electronic properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-butoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-4-5-16-27-21-8-10-22(11-9-21)28(25,26)24-14-12-23(13-15-24)20-7-6-18(2)19(3)17-20/h6-11,17H,4-5,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIXBDUDWTUDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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